molecular formula C16H15N3O4S B2834602 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole CAS No. 2034371-62-3

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2834602
CAS No.: 2034371-62-3
M. Wt: 345.37
InChI Key: HPRBPHLHDHYTOR-UHFFFAOYSA-N
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Description

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the furan ring, followed by the introduction of the pyrrolidine and oxadiazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, industrial synthesis might employ alternative solvents and catalysts that are more environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different chemical and physical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit certain enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-3-(1-(phenylsulfonyl)pyrrolidin-3-yl)-1,2,4-triazole
  • 5-(Furan-2-yl)-3-(1-(phenylsulfonyl)pyrrolidin-3-yl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-24(21,13-5-2-1-3-6-13)19-9-8-12(11-19)15-17-16(23-18-15)14-7-4-10-22-14/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRBPHLHDHYTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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